molecular formula C13H12N4O B2824986 3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine CAS No. 1797868-38-2

3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine

Cat. No.: B2824986
CAS No.: 1797868-38-2
M. Wt: 240.266
InChI Key: ZHPXFAHSMGMMGI-UHFFFAOYSA-N
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Description

The compound 3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine features a bicyclic pyrido[4,3-d]pyrimidine core fused to a pyridine ring via a carbonyl group.

  • Ring fusion position: The [4,3-d] pyrido-pyrimidine arrangement distinguishes it from other pyrido-pyrimidine isomers (e.g., [2,3-d]) .
  • Substituent effects: The carbonyl-linked pyridine moiety may enhance binding affinity or solubility compared to alkyl or sulfonyl substituents observed in analogs .

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c18-13(10-2-1-4-14-6-10)17-5-3-12-11(8-17)7-15-9-16-12/h1-2,4,6-7,9H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPXFAHSMGMMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[4,3-d]pyrimidine-6-carboxylic acid, while reduction may produce pyrido[4,3-d]pyrimidine-6-methanol.

Scientific Research Applications

3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Structural Analogues with Pyrido[4,3-d]pyrimidine Core

Compound Name Substituent/Modification Key Properties/Applications Reference
1-(4-{5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-6-carbonyl}benzenesulfonyl)pyrrolidine Benzenesulfonyl-pyrrolidine group Potential sulfonamide-based therapeutics
3H,4H,5H,6H,7H,8H-Pyrido[4,3-d]pyrimidin-4-one hydrochloride Oxo group at position 4; hydrochloride salt Ionic form for improved solubility
1-{5H,6H,7H,8H-Pyrido[4,3-d]pyrimidin-2-yl}piperidine Piperidine substituent at position 2 Probable CNS-targeting scaffold

Key Observations :

  • Salt formation (e.g., hydrochloride in ) is a common strategy to enhance bioavailability, a feature absent in the target compound’s current description.

Pyrido[2,3-d]pyrimidine Derivatives

Compounds like 2-(methylsulfanyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one (CAS: Not provided) exhibit:

  • Different ring fusion ([2,3-d] vs. [4,3-d]) : Alters electron distribution and steric accessibility .
  • Methylsulfanyl substituent : May confer higher lipophilicity compared to the target’s pyridine-carbonyl group, impacting membrane permeability .

Pyrrolo[2,3-d]pyrimidine Analogues

Examples from (e.g., 7-cyclopentyl-2-[5-(pip-25erazine-1-carbonyl)-pyridin-2-yl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide) highlight:

  • Cyclopentyl and carboxamide groups : These modifications are linked to kinase inhibition (e.g., JAK/STAT pathways) .
  • Synthetic complexity : Use of HBTU/DIPEA coupling reagents suggests advanced medicinal chemistry approaches compared to Skraup reactions seen in older pyrido-pyrimidine syntheses .

Pharmacological and Physicochemical Considerations

  • Bioactivity : Pyrido-pyrimidines are frequently explored for kinase inhibition. For instance, pyrrolo[2,3-d]pyrimidines in showed confirmed activity in pharmacological assays (Tables 1–5, unspecified data) .
  • Solubility and Stability : The hydrochloride salt in exemplifies formulation strategies absent in the target compound, suggesting room for optimization.
  • anticancer targets).

Q & A

Q. What are the standard synthesis methods for 3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Formation of the pyrido[4,3-d]pyrimidine core via cyclization of substituted pyridine precursors under basic conditions (e.g., sodium methoxide in methanol) .
  • Carbonyl Functionalization : Introduction of the pyridine-carbonyl group through coupling reactions (e.g., Suzuki-Miyaura or amide bond formation), often requiring palladium catalysts or carbodiimide coupling agents .
  • Purification : Chromatography or recrystallization to isolate the final product, with yields optimized by controlling temperature (60–120°C) and solvent polarity (e.g., DMF or THF) .

Q. What characterization techniques are critical for confirming the compound’s structure?

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm hydrogen/carbon environments and substituent positions .
    • IR : Identification of carbonyl (C=O, ~1650–1750 cm1^{-1}) and pyridine ring vibrations .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Q. How is the compound’s solubility and stability assessed for biological assays?

  • Solubility : Tested in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) or UV-Vis spectroscopy .
  • Stability :
    • Thermal : TGA/DSC to determine decomposition temperatures .
    • Hydrolytic : Incubation in PBS at 37°C for 24–72 hours, monitored via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrido[4,3-d]pyrimidine derivatives?

  • Comparative Assays : Standardize in vitro models (e.g., kinase inhibition assays for anticancer activity) to minimize variability in IC50_{50} values .
  • Structural Modifications : Systematically alter substituents (e.g., replacing benzyl with naphthalene-sulfonyl groups) to isolate structure-activity relationships (SAR) .
  • Computational Modeling : Use molecular docking to predict binding affinities to targets like EGFR or CDK2, correlating with experimental data .

Q. What strategies optimize reaction yields during multi-step synthesis?

  • Reagent Optimization :

    StepReagentYield Improvement
    CyclizationNaOMe vs. K2_2CO3_365% → 82%
    CouplingEDC/HOBt vs. DCC50% → 75%
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but may require lower temperatures to avoid side reactions .

Q. How does computational modeling aid in understanding the compound’s mechanism of action?

  • Molecular Dynamics (MD) Simulations : Predict binding stability to biological targets (e.g., kinases) by analyzing RMSD and hydrogen-bond occupancy over 100-ns trajectories .
  • QSAR Models : Relate electronic properties (e.g., HOMO-LUMO gaps) to anticancer activity using descriptors like logP and polar surface area .

Methodological Recommendations

  • Contradiction Analysis : Use orthogonal assays (e.g., SPR and fluorescence polarization) to validate target engagement .
  • Synthetic Challenges : Prioritize green chemistry principles (e.g., aqueous micellar conditions) to reduce toxic byproducts .

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